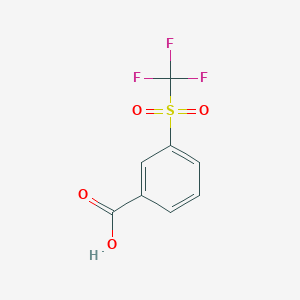

3-(trifluoromethylsulfonyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXMJMHFPYNLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575048 | |

| Record name | 3-(Trifluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-69-2 | |

| Record name | 3-(Trifluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethylsulfonyl Group

Abstract: The trifluoromethylsulfonyl (-SO2CF3 or triflyl, Tf) group stands as one of the most powerful electron-withdrawing substituents in the chemist's toolkit. Its profound impact on the electronic structure of molecules makes it a cornerstone of modern medicinal chemistry, materials science, and synthetic methodology. This guide provides a comprehensive analysis of the core principles governing the potent electron-withdrawing nature of the -SO2CF3 group. We will dissect its electronic architecture, quantify its effects on physicochemical properties such as acidity, and explore its strategic application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this remarkable functional group.

The Electronic Architecture of the Trifluoromethylsulfonyl Group

The exceptional electron-withdrawing capacity of the -SO2CF3 group is not the result of a single phenomenon but rather a synergy of potent inductive and subtle resonance effects. Understanding this electronic framework is critical to predicting and exploiting its influence on molecular behavior.

Inductive and Resonance Effects: A Combined Powerhouse

The primary source of the -SO2CF3 group's strength is its profound negative inductive effect (-I). This effect arises from the cumulative pull of electron density through the sigma (σ) bond framework. The central sulfur atom, in a high oxidation state (+6), is bonded to two highly electronegative oxygen atoms and a trifluoromethyl (-CF3) group. The -CF3 group is itself a very strong inductively withdrawing substituent due to the high electronegativity of the three fluorine atoms.[1] This assembly of electronegative atoms creates a powerful dipole, aggressively pulling electron density away from the atom or system to which it is attached.

While induction is the dominant force, a resonance component also contributes. The sulfur atom can expand its octet, allowing for the delocalization of electron density from an adjacent π-system onto the sulfonyl oxygens. This resonance-based withdrawal (-M effect) further depletes the electron density of the parent molecule, stabilizing anionic intermediates and deactivating aromatic rings toward electrophilic attack.[2][3]

Caption: Dual mechanisms of electron withdrawal by the -SO2CF3 group.

Quantifying Electron-Withdrawing Strength: Hammett Constants

To move from a qualitative description to a quantitative comparison, we turn to Hammett substituent constants (σ).[4] These empirically derived values quantify the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring. A more positive σ value indicates a stronger electron-withdrawing effect.[5] The -SO2CF3 group exhibits some of the largest positive σ values recorded, underscoring its extreme electron-deficient nature.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -SO2CF3 | 0.94 | 0.79 |

| -NO2 | 0.78 | 0.71 |

| -CN | 0.66 | 0.56 |

| -SO2CH3 | 0.72 | 0.65[6] |

| -CF3 | 0.54 | 0.43 |

| -Br | 0.23 | 0.39 |

| -H | 0.00 | 0.00 |

| -CH3 | -0.17 | -0.07 |

| Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. |

As the data clearly shows, the trifluoromethylsulfonyl group is significantly more electron-withdrawing than other classic examples like the nitro (-NO2) and cyano (-CN) groups, and substantially more so than its non-fluorinated counterpart, the mesyl group (-SO2CH3).

Impact on Physicochemical Properties and Reactivity

The potent electronic pull of the -SO2CF3 group profoundly alters the fundamental properties of a molecule, most notably its acidity and reactivity.

Radical Acidity Enhancement

One of the most dramatic and synthetically useful consequences of the -SO2CF3 group is its ability to vastly increase the acidity of adjacent protons, particularly those on heteroatoms (N-H, O-H). A compound bearing an N-H bond adjacent to a triflyl group is known as a triflamide.[7] Triflamides are exceptionally strong NH-acids, with pKa values that can rival or even surpass those of carboxylic acids.[8][9]

This acidity stems from the extreme stabilization of the resulting conjugate base (the triflamidate anion). The negative charge on the nitrogen atom is extensively delocalized across the highly electronegative sulfonyl oxygens and inductively stabilized by the entire -SO2CF3 moiety.[2]

| Compound | Structure | pKa (in H2O) |

| Acetamide | CH3CONH2 | ~17 |

| Methanesulfonamide | CH3SO2NH2 | 10.9 |

| Trifluoromethanesulfonamide | CF3SO2NH2 | 6.33 [8][10] |

| Bis(trifluoromethanesulfonyl)imide | (CF3SO2)2NH | 2.8 [8][9] |

This remarkable increase in acidity makes triflamides and related compounds valuable as catalysts, reagents, and key structural motifs in pharmacologically active substances.[8][10] The conjugate base, bis(trifluoromethanesulfonyl)imide (Tf2N⁻), is an exceptionally stable and non-coordinating anion, a property exploited in catalysis and ionic liquid design.[11]

Activating Amides for Cross-Coupling

In synthetic chemistry, the electronic properties of the triflyl group can be used to alter the reactivity of traditionally robust functional groups. For instance, amides are typically unreactive in cross-coupling reactions due to the resonance stabilization of the N-C(O) bond. However, converting an amide to an N-triflyl amide (a triflamide) disrupts this resonance. The powerful electron-withdrawing nature of the Tf group destabilizes the ground state of the amide, making the N-C(O) bond susceptible to cleavage by transition metals. This strategy has enabled the use of triflamides as highly effective electrophiles in Suzuki-Miyaura cross-coupling reactions for the synthesis of ketones.[12]

Applications in Medicinal Chemistry and Drug Design

The predictable and powerful electronic effects of the -SO2CF3 group, combined with the metabolic stability conferred by the C-F bonds, make it an invaluable tool in modern drug design.[13][14] Its incorporation can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.

Key strategic applications include:

-

pKa Modulation: As demonstrated, the -SO2CF3 group can drastically lower the pKa of an adjacent acidic proton. This is a critical tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH (7.4). Modulating pKa affects a molecule's solubility, membrane permeability, and ability to interact with its biological target.[14]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 portion of the group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[13] This can increase the half-life and bioavailability of a drug.

-

Improving Target Binding: The highly polarized S-O bonds are excellent hydrogen bond acceptors. The overall group can engage in dipole-dipole or other non-covalent interactions within a protein's binding pocket, enhancing binding affinity and selectivity.[15]

-

Increasing Lipophilicity: The triflyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[10]

Case Study Snippet: Celecoxib Celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug (NSAID), features a trifluoromethyl group and a sulfonamide group. While not a triflyl group, its design illustrates the principles. The electron-withdrawing -SO2NH2 group is a key pharmacophore for selective COX-2 inhibition, and the -CF3 group contributes to the overall physicochemical profile of the drug. Many modern drug candidates now incorporate the full -SO2CF3 group to maximize these beneficial effects.[16][17]

Experimental Protocols & Characterization

The deliberate installation and confirmation of the trifluoromethylsulfonyl group is a routine but critical task in synthetic and medicinal chemistry.

Protocol: Synthesis of an N-Aryl Triflamide

This protocol describes a standard procedure for the N-triflation of an aniline derivative using trifluoromethanesulfonic anhydride (triflic anhydride, Tf2O), a common and highly effective triflating agent.[10]

Objective: To synthesize N-phenyltrifluoromethanesulfonamide from aniline.

Materials:

-

Aniline (1.0 eq)

-

Triflic Anhydride (Tf2O, 1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add aniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add pyridine (2.0 eq) to the stirred solution. Pyridine acts as a base to neutralize the triflic acid byproduct.

-

Reagent Addition: Add triflic anhydride (1.1 eq) dropwise to the cold solution via a dropping funnel over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3, and brine. Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-phenyltrifluoromethanesulfonamide.

Caption: Workflow for the synthesis of an N-Aryl Triflamide.

Spectroscopic Characterization: ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an indispensable tool for confirming the presence of the -SO2CF3 group.[18] Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, the technique is highly sensitive.[18] The -SO2CF3 group gives a characteristic sharp singlet in the ¹⁹F NMR spectrum.

-

Expected Chemical Shift: The chemical shift (δ) for a triflyl group typically appears in the range of -78 to -80 ppm (relative to CFCl3 as a standard).[19][20] This distinct upfield region usually has minimal interference from other fluorinated groups, making assignment straightforward. The exact position can provide subtle information about the electronic environment of the group.

Conclusion and Future Outlook

The trifluoromethylsulfonyl group is far more than a simple substituent; it is a strategic tool for molecular design. Its exceptionally strong and predictable electron-withdrawing effects, derived from a combination of powerful induction and resonance, allow scientists to rationally modulate acidity, reactivity, and other key physicochemical properties. In drug discovery, it offers a proven method for enhancing metabolic stability, modulating pKa, and improving target affinity.[21] As synthetic methods for installing this group become more sophisticated and cost-effective, the application of the -SO2CF3 moiety in creating advanced pharmaceuticals, functional materials, and novel chemical reagents will undoubtedly continue to expand.

References

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Triflamides and Triflimides: Synthesis and Applications - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Trifluoromethyl group – Knowledge and References. (2021). Taylor & Francis Online. [Link]

-

Efficient Synthesis of N-(Trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl Fluoride — The Key Agent in the Preparation of Compounds with Superstrong Electron-Withdrawing Groups and Strong Acidic Properties | Request PDF. (2000). ResearchGate. [Link]

-

Modern Synthesis of Triflamides and Triflimides | Abstract. (2022). Hilaris Publisher. [Link]

-

Trifluoromethanesulfonamides and Related Compounds | Request PDF. (2009). ResearchGate. [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

-

Trifluoromethoxy group electron-withdrawing or electron-donating? (2020). Reddit. [Link]

-

Selection of Hammett constant σ + values for selected functional... (2018). ResearchGate. [Link]

-

Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. (2000). Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Hovione. [Link]

-

Modern Synthesis of Triflamides and Triflimides. (2022). Hilaris Publisher. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

Triflate. (n.d.). Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. [Link]

-

Triflamides and Triflimides: Synthesis and Applications. (2022). MDPI. [Link]

-

Hammett substituent constants. (n.d.). Stenutz. [Link]

-

Supporting Information (Chlorosulfonyl)(trifluoromethanesulfonyl)imide — A Versatile Building Block for Battery Electrolytes. (n.d.). The Royal Society of Chemistry. [Link]

-

(PDF) Triflamides and Triflimides: Synthesis and Applications. (2022). ResearchGate. [Link]

-

A Glance at Trifluoromethanesulfonamide. (2017). ResearchGate. [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a... (2002). ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Jel Sciences. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

-

Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). (1956). ResearchGate. [Link]

-

Triflimide (HNTf2) in Organic Synthesis. (2018). ACS Publications. [Link]

-

Hammett equation. (n.d.). Wikipedia. [Link]

-

from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). (n.d.). University of California, Irvine. [Link]

-

Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. (2019). Organic Chemistry Portal. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Hammett substituent constants [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling [organic-chemistry.org]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. rsc.org [rsc.org]

- 20. 19F [nmr.chem.ucsb.edu]

- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 3-(Trifluoromethylsulfonyl)benzoic Acid as a Strategic Building Block in Medicinal Chemistry

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-(trifluoromethylsulfonyl)benzoic acid. We delve into the unique physicochemical properties imparted by the trifluoromethylsulfonyl (triflone) group, explore its role in enhancing pharmacological profiles through case studies, and provide detailed, field-proven protocols for its incorporation into lead compounds. The focus is on leveraging this building block to address common challenges in drug discovery, such as metabolic stability, acidity modulation, and target binding affinity.

Introduction: The Strategic Value of the Trifluoromethylsulfonyl Moiety

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug design, aimed at enhancing biological activity and optimizing physicochemical properties.[1] Among the vast arsenal of functional groups, fluorine-containing moieties have gained prominence for their ability to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethylsulfonyl group (-SO₂CF₃), in particular, offers a compelling combination of features.

This compound is a bifunctional building block that marries the versatile reactivity of a carboxylic acid with the powerful electronic and metabolic attributes of the triflone group. The carboxylic acid handle provides a reliable point for synthetic elaboration, most commonly through amide bond formation, while the meta-positioned -SO₂CF₃ group exerts a strong influence on the entire molecule.

Key Advantages of the -SO₂CF₃ Group:

-

Metabolic Stability: The sulfur-carbon bond in the triflone group is exceptionally stable towards oxidative metabolism, a common pathway for drug deactivation. This can significantly enhance the half-life of a drug candidate.

-

Strong Electron-Withdrawing Nature: The triflone is one of the most powerfully electron-withdrawing groups used in medicinal chemistry. This property significantly lowers the pKa of the benzoic acid, making it a stronger acid. This modulation can be critical for establishing key ionic interactions with biological targets or tuning solubility and permeability profiles.

-

Lipophilicity Contribution: The -SO₂CF₃ group increases the lipophilicity of a molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.

-

Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, providing additional points of interaction with a biological target to increase binding affinity and selectivity.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of this compound is crucial for its effective deployment in a synthetic campaign. The strong electron-withdrawing nature of the triflone group is the dominant factor governing its reactivity.

| Property | Value | Source |

| CAS Number | 1878-73-5 | N/A |

| Molecular Formula | C₈H₅F₃O₄S | N/A |

| Molecular Weight | 254.18 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| pKa (Predicted) | ~2.5 - 3.0 | N/A |

| Melting Point | 151-155 °C | N/A |

Note: Experimental data for this specific isomer can be limited; properties are often inferred from related structures and computational predictions. The predicted pKa is significantly lower than that of benzoic acid (~4.2), highlighting the potent electronic effect of the -SO₂CF₃ group.

The primary reactive handle is the carboxylic acid. Its increased acidity makes it a highly reactive partner in standard coupling reactions. However, this enhanced reactivity requires careful control of reaction conditions to avoid side reactions.

Core Application: Amide Bond Formation

The most prevalent application of this compound is in the synthesis of amides. Amide bonds form the backbone of many pharmaceuticals due to their high metabolic stability and ability to participate in hydrogen bonding. The protocol detailed below is a robust method for coupling this building block to a primary or secondary amine.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a reliable method for the synthesis of N-aryl or N-alkyl amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[2]

Rationale for Reagent Selection:

-

EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. The byproduct, a urea, is typically water-soluble, simplifying purification.

-

HOBt (Additive): The O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the reaction. HOBt intercepts the intermediate to form an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine. This is particularly important for less nucleophilic (electron-deficient) amines.[2]

-

DIPEA (Base): A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any amine salts present, ensuring the amine is in its free-base form for effective nucleophilic attack.

-

DMF (Solvent): A polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the reaction.

Workflow Diagram: EDC/HOBt Amide Coupling

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.1-0.5 M). Stir the solution at room temperature for 10 minutes.

-

Base Addition: Add DIPEA (3.0 eq) to the mixture and stir.

-

Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality Note: Slow addition of EDC at low temperature helps to control the initial exotherm and minimize side reactions.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).

-

Quenching & Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Aqueous Extraction:

-

Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and other basic impurities).

-

Wash with saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt).

-

Wash with brine (to reduce the amount of water in the organic layer).

-

-

Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Case Study: Application in Kinase Inhibitor Scaffolds

While specific publicly disclosed drugs using this exact building block are proprietary, its structural motif is highly relevant in modern drug discovery, particularly for kinase inhibitors. Many kinase inhibitors utilize a "hinge-binding" motif, where hydrogen bonds are formed with the backbone of the kinase hinge region. A substituted benzamide is a classic hinge-binder.

Hypothetical Scenario:

Imagine designing an inhibitor for "Kinase X," which has a key lysine residue in its ATP-binding pocket. The goal is to form a strong ionic bond with this lysine while maintaining good cell permeability and metabolic stability.

-

Initial Design: A simple benzoic acid derivative shows weak activity. It forms a hydrogen bond but lacks the potency and metabolic stability required.

-

Strategic Modification: Replacing the benzoic acid with this compound introduces several advantages:

-

pKa Drop: The lowered pKa of the carboxylate group (once the amide is formed, this refers to the acidity of a potential protonated nitrogen in a larger scaffold) ensures it is fully ionized at physiological pH, forming a more favorable and stronger salt bridge with the target lysine residue.

-

Metabolic Blocker: The triflone group acts as a metabolic shield, preventing CYP450-mediated oxidation at that position of the aromatic ring.

-

Lipophilic Contact: The triflone can engage in favorable hydrophobic interactions within the binding pocket, further increasing affinity.

-

Diagram: Rationale for Building Block Selection

Caption: The link between the properties of the building block and its advantages.

Safety and Handling

-

Hazards: this compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and strategic building block for medicinal chemists. Its unique combination of a reactive handle and a potent electron-withdrawing, metabolically robust group allows for the rational design of compounds with improved pharmacological properties. The ability to fine-tune acidity, block metabolic hotspots, and introduce favorable binding interactions makes it an invaluable tool in the iterative process of lead optimization. The protocols and insights provided herein are intended to serve as a practical guide for its successful incorporation into drug discovery programs.

References

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Pavan, V., & Fachi, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 891. Available at: [Link]

- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Amide Bond Formation in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

-

Dunsmore, C. J., et al. (2006). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 47(32), 5655-5658. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 3-(Trifluoromethylsulfonyl)benzoyl Chloride

Document ID: AN-ACYL-2026-0124

Abstract: This document provides a comprehensive guide for the synthesis of 3-(trifluoromethylsulfonyl)benzoyl chloride via the reaction of 3-(trifluoromethylsulfonyl)benzoic acid with thionyl chloride. It includes a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, methods for analysis, and a troubleshooting guide. This application note is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science who require a reliable method for preparing this versatile chemical intermediate.

Scientific Rationale and Significance

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles, serving as pivotal precursors for the synthesis of esters, amides, and ketones, and for their use in Friedel-Crafts acylation reactions. The target molecule, 3-(trifluoromethylsulfonyl)benzoyl chloride, is of particular interest due to the presence of the trifluoromethylsulfonyl (-SO₂CF₃) group. This powerful electron-withdrawing and lipophilic moiety can significantly modulate the physicochemical and biological properties of a parent molecule, making it a valuable building block in the development of novel pharmaceuticals and advanced materials.[1]

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation for several key reasons.[2][3] The reaction mechanism proceeds through a highly efficient pathway where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[4][5] A significant thermodynamic driving force for this reaction is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, pushing the equilibrium towards the formation of the acyl chloride product.[6][7]

Reaction Mechanism Overview

The reaction proceeds via a nucleophilic acyl substitution pathway:

-

Activation: The carboxylic acid oxygen performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[5][8]

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive chlorosulfite intermediate.[5]

-

Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[5][6]

-

Product Formation: The resulting tetrahedral intermediate collapses, eliminating the chlorosulfite group, which readily decomposes into sulfur dioxide and another chloride ion, yielding the final acyl chloride product.[6]

Catalytic amounts of N,N-dimethylformamide (DMF) can accelerate this reaction by first reacting with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[2][6]

Caption: Simplified reaction mechanism pathway.

Safety First: Handling Thionyl Chloride

WARNING: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water to release toxic gases (HCl and SO₂).[9][10] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

-

Personal Protective Equipment (PPE):

-

Splash-proof safety goggles and a full-face shield.[11]

-

Acid-resistant gloves (e.g., butyl rubber or Viton®).

-

Flame-retardant lab coat.

-

-

Engineering Controls:

-

Work exclusively in a well-ventilated fume hood.[10]

-

Ensure a safety shower and eyewash station are immediately accessible.

-

The reaction apparatus must be equipped with a gas trap containing a sodium hydroxide solution to neutralize the acidic off-gases.

-

Detailed Experimental Protocol

This protocol details the synthesis of 3-(trifluoromethylsulfonyl)benzoyl chloride on a laboratory scale. All glassware must be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| This compound | ≥97% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Equipment | Specification | |

| Round-bottom flask | 2-neck, appropriate size | |

| Reflux condenser | With inert gas inlet | |

| Magnetic stirrer and stir bar | Teflon-coated | |

| Heating mantle with controller | ||

| Gas outlet adapter and bubbler | For gas trapping | |

| Rotary evaporator | With vacuum trap |

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Connect the top of the condenser to a gas bubbler containing ~2M NaOH solution.

-

Reagent Addition: To the flask, add this compound (1.0 eq). Add anhydrous toluene to form a stirrable suspension (approx. 3-5 mL per gram of acid).

-

Catalyst (Optional but Recommended): Add one drop of anhydrous DMF using a syringe.

-

Thionyl Chloride Addition: While stirring at room temperature, slowly add thionyl chloride (2.0-3.0 eq) to the suspension via syringe. A slight exotherm and gas evolution may be observed.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C). The solid starting material should gradually dissolve as it converts to the acyl chloride. Maintain reflux for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially, use a base trap between the evaporator and the vacuum pump to protect the pump from corrosive vapors. [12]

-

To ensure complete removal of residual SOCl₂, add more anhydrous toluene (co-evaporation) and evaporate again. Repeat this step twice.[12]

-

-

Product: The resulting crude 3-(trifluoromethylsulfonyl)benzoyl chloride is often obtained as a pale yellow oil or low-melting solid and is typically used in the next synthetic step without further purification.[13]

Summary of Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Stoichiometry | 2.0 - 3.0 eq. SOCl₂ | An excess ensures complete conversion of the carboxylic acid. |

| Catalyst | 1-2 drops DMF | Accelerates the reaction via formation of a Vilsmeier intermediate.[6][14] |

| Solvent | Neat SOCl₂ or Anhydrous Toluene/DCM | Toluene is often preferred for its higher boiling point to facilitate reflux.[3] |

| Temperature | 80-90 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Time | 2-4 hours | Typically sufficient for complete conversion; monitor by cessation of gas evolution. |

| Work-up | Rotary evaporation with toluene co-evaporation | Ensures complete removal of volatile and corrosive excess reagents.[12] |

graph TD { A[Setup Dry Glassware under N₂] --> B{Charge Flask}; B --> C[3-(CF₃SO₂)C₆H₄COOH]; B --> D[Anhydrous Toluene]; B --> E[1 drop DMF]; E --> F[Slowly Add SOCl₂ at RT]; F --> G{Heat to Reflux}; G --> H[Monitor for 2-4h until gas evolution stops]; H --> I{Cool to RT}; I --> J[Rotary Evaporation]; J --> K[Toluene Co-evaporation x2]; K --> L[Crude Product: 3-(CF₃SO₂)C₆H₄COCl]; L --> M[Proceed to Next Step or Characterize];subgraph "Reaction" G; H; end subgraph "Work-up" I; J; K; end subgraph "Reagents" C; D; E; end

}

Caption: Experimental synthesis workflow.

Characterization and Analysis

Direct analysis of acyl chlorides by methods like TLC or HPLC can be unreliable due to their rapid hydrolysis on silica or in the presence of protic solvents.[14] A standard and effective method for monitoring reaction completion is to analyze a quenched aliquot.

-

Reaction Monitoring (Quench Method):

-

Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

-

Carefully quench it in a vial containing methanol (~1 mL).

-

The acyl chloride is instantly converted to the stable methyl ester.

-

Analyze this quenched sample by TLC, GC-MS, or LC-MS to check for the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.

-

-

Product Characterization (If Isolated):

-

Infrared (IR) Spectroscopy: Expect a strong, characteristic C=O stretching frequency for the acyl chloride at approximately 1780-1815 cm⁻¹, a significant shift from the ~1700 cm⁻¹ of the starting carboxylic acid.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F in CDCl₃): The proton and carbon signals of the aromatic ring will show characteristic shifts. ¹⁹F NMR will confirm the presence of the -CF₃ group with a singlet around -63 ppm (relative to CFCl₃).

-

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Moisture in reagents/glassware.3. Inactive thionyl chloride (old stock). | 1. Extend reflux time; ensure proper heating.2. Ensure all glassware is rigorously dried and reagents are anhydrous.3. Use a fresh bottle of SOCl₂. |

| Low Yield | 1. Product hydrolysis during work-up.2. Incomplete removal of starting material. | 1. Conduct work-up swiftly under anhydrous conditions.2. Ensure reaction goes to completion before work-up using the quench test. |

| Dark Product Color | 1. Overheating or prolonged reaction time leading to decomposition. | 1. Reduce reflux temperature slightly or shorten the reaction time. Monitor carefully. Consider using a milder reagent like oxalyl chloride if issues persist.[3] |

| Pump Oil Degradation | Corrosive vapors (HCl, SOCl₂) reaching the vacuum pump. | Always use an efficient vacuum trap and a base trap (e.g., NaOH pellets or solution) between the apparatus and the pump.[12] |

References

- Allen, A. (n.d.). Benzoic acid with - SOCl2 - to give.

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

- Clark, J. (n.d.). Making Acyl Chlorides (Acid Chlorides).

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- NileRed. (2017, June 17). Making benzoyl chloride.

-

Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from Google Search.

- The Organic Chemistry Tutor. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride.

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

-

Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/1992/007820 PROCESS FOR PREPARING 3-TRIFLUOROMETHYL BENZYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 75257. Retrieved from [Link]

-

Autech. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Retrieved from [Link]

-

LookChem. (n.d.). 86270-03-3(3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE) Product Description. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Benzoic acid with `"SOCl"_(2)` to give [allen.in]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. reddit.com [reddit.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: Amide Coupling with 3-(Trifluoromethylsulfonyl)benzoic Acid

Introduction: Navigating the Challenges of Electron-Deficient Substrates

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development, providing a robust and stable linkage in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, the process necessitates the activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[5]

This guide focuses on protocols for amide coupling with 3-(trifluoromethylsulfonyl)benzoic acid , a substrate presenting unique challenges. The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis. Its presence significantly lowers the pKa of the carboxylic acid (predicted pKa ≈ 3.77), making it more acidic than typical benzoic acids.[6] While this enhanced acidity can facilitate the initial activation step, the profound electron deficiency of the aromatic ring can decrease the reactivity of the activated intermediate towards the amine nucleophile.

This document provides researchers, scientists, and drug development professionals with a detailed overview of robust protocols, mechanistic insights, and troubleshooting strategies tailored for the successful amide coupling of this challenging substrate.

Physicochemical Properties of this compound

A clear understanding of the starting material is crucial for reaction design and optimization.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂S | [7][8] |

| Molecular Weight | 190.12 g/mol | [7][8] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 104-106 °C | [6] |

| Boiling Point | 238.5 °C @ 775 mmHg | [6] |

| pKa | 3.77 ± 0.10 (Predicted) | [6] |

The strong electron-withdrawing nature of the -SO₂CF₃ group is the dominant factor influencing this molecule's reactivity in amide coupling reactions.

Core Principles of Carboxylic Acid Activation

Amide bond formation is a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.[5] The goal of a coupling reagent is to convert the hydroxyl group of the carboxylic acid into a better leaving group.[4]

Caption: General workflow for amide bond formation.

Protocol 1: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium and aminium salt-based reagents, such as HATU, are highly efficient and are often the first choice for challenging couplings, including those with sterically hindered or electron-deficient partners.[9] HATU converts the carboxylic acid into a highly reactive OAt-active ester, which rapidly acylates the amine.[10] This method is particularly effective due to its high reaction rates and the minimization of side reactions like racemization in chiral substrates.[9][11]

Mechanism of HATU Activation

The reaction proceeds via the formation of an active ester intermediate, which is then attacked by the amine. The presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and neutralize the released protons.[10]

// Nodes RCOOH [label="R-COOH"]; HATU [label="HATU", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; Base [label="Base (DIPEA)"]; RCOO [label="R-COO⁻"]; OAt_Ester [label="OAt-Active Ester\n(Highly Reactive)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; Amine [label="R'-NH₂"]; Amide [label="Amide Product"]; Byproducts [label="HOAt + Tetramethylurea"];

// Edges RCOOH -> RCOO [label="+ Base"]; {rank=same; RCOO; HATU;} RCOO -> OAt_Ester [label="+ HATU", arrowhead=normal]; OAt_Ester -> Amide [label="+ R'-NH₂"]; Amide -> Byproducts [style=invis]; // For layout } ondot

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol (HATU)

-

Reagent Preparation:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the acid in an appropriate anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)) to a concentration of 0.1-0.5 M.

-

Add the desired amine (1.0 - 1.2 eq).

-

-

Activation and Coupling:

-

To the solution from Step 1, add HATU (1.1 - 1.3 eq).

-

Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) dropwise at 0 °C (ice bath). The order of addition (base last) is crucial to pre-mix the acid and coupling agent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. For particularly unreactive amines, heating to 40-50 °C may be beneficial.[12]

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or DCM/Methanol gradient).

-

Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used, cost-effective coupling reagents.[9] They activate carboxylic acids by forming an O-acylisourea intermediate.[4][13] However, this intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[13] To prevent this and enhance coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are almost always included. HOBt traps the O-acylisourea to form an HOBt-active ester, which is more reactive towards the amine and less prone to side reactions.[14][15]

Mechanism of EDC/HOBt Activation

The process involves the initial formation of the O-acylisourea, which is then intercepted by HOBt. This catalytic cycle is efficient and a cornerstone of modern peptide synthesis.[15]

// Nodes RCOOH [label="R-COOH"]; EDC [label="EDC"]; O_acylisourea [label="O-Acylisourea\n(Intermediate)"]; HOBt [label="HOBt\n(Additive)"]; HOBt_Ester [label="HOBt-Active Ester", fillcolor="#FCE8E6", fontcolor="#202124"]; Amine [label="R'-NH₂"]; Amide [label="Amide Product"]; EDU [label="EDU\n(Byproduct)"]; N_acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#FDF6E8", fontcolor="#202124"];

// Edges RCOOH -> O_acylisourea [label="+ EDC"]; O_acylisourea -> HOBt_Ester [label="+ HOBt"]; O_acylisourea -> N_acylurea [label="Rearrangement\n(Undesired)"]; HOBt_Ester -> Amide [label="+ R'-NH₂"]; Amide -> EDU [label="+ Regenerated HOBt"]; } ondot

Caption: EDC/HOBt coupling pathway and potential side reaction.

Detailed Experimental Protocol (EDC/HOBt)

-

Reagent Preparation:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation:

-

Add EDC hydrochloride (1.2 eq) to the cooled solution.

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt-active ester.

-

-

Coupling:

-

Add the amine (1.0 - 1.2 eq) to the reaction mixture.

-

If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (TEA) (1.0 eq per HCl salt) to liberate the free amine.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and an organic solvent (e.g., EtOAc).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), a weak base (e.g., saturated NaHCO₃) to remove unreacted acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous washes.[9]

-

Purify the crude product via flash column chromatography.

-

Protocol 3: Acyl Halide Formation

For particularly unreactive amines, converting the carboxylic acid to a more reactive acyl chloride or fluoride can be an effective strategy.[12][16] This is a two-step process that involves the initial formation and isolation (or in situ use) of the acyl halide, followed by its reaction with the amine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[]

Detailed Experimental Protocol (Acyl Chloride)

-

Acyl Chloride Formation:

-

In a fume hood, combine this compound (1.0 eq) with an excess of thionyl chloride (2.0 - 5.0 eq) either neat or in a solvent like DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Reflux the mixture for 1-3 hours until gas evolution (HCl, SO₂) ceases.

-

Carefully remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.

-

-

Amidation (Schotten-Baumann conditions):

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) and cool to 0 °C.

-

In a separate flask, dissolve the amine (1.0 eq) and a base like triethylamine or pyridine (1.5 - 2.0 eq) in the same solvent.[]

-

Slowly add the amine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 1-6 hours.[12]

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

-

Dry the organic phase (Na₂SO₄), filter, and concentrate.

-

Purify by column chromatography or recrystallization.

-

Data Summary and Troubleshooting

| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Protocol 3 (Acyl Chloride) |

| Reactivity | Very High | High | Highest |

| Common Solvents | DMF, MeCN | DMF, DCM | DCM, THF |

| Base | DIPEA (2-3 eq) | DIPEA/TEA (if amine salt) | Pyridine, TEA (1.5-2 eq) |

| Temperature | 0 °C to RT (or mild heat) | 0 °C to RT | 0 °C to RT |

| Key Advantages | Fast, low side reactions, good for difficult couplings.[10] | Cost-effective, water-soluble byproduct.[9] | Highly reactive, overcomes poor nucleophilicity. |

| Key Disadvantages | Expensive reagent. | Slower, potential for N-acylurea side product.[13] | Harsh conditions, moisture sensitive, functional group incompatibility. |

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Problem: Insufficiently reactive amine or steric hindrance.

-

Solution: Switch to a more powerful coupling method (EDC → HATU → Acyl Chloride). Increase reaction temperature and/or time. Ensure all reagents and solvents are anhydrous.

-

-

Formation of N-Acylurea Byproduct (with EDC):

-

Problem: The O-acylisourea intermediate is rearranging before reacting with the amine.

-

Solution: Ensure an adequate amount of HOBt (or a more reactive additive like HOAt) is used. Add the amine as soon as possible after the pre-activation step.

-

-

Starting Material Recovery:

-

Problem: Incomplete activation or immediate hydrolysis of the activated intermediate.

-

Solution: Double-check the quality and dryness of the coupling reagent and solvent. For HATU/EDC, ensure the correct stoichiometry of the base is used.

-

Conclusion

The amide coupling of this compound requires careful consideration of its strong electron-withdrawing properties. For most applications, the HATU protocol offers the highest probability of success due to its high reactivity and clean reaction profile. The EDC/HOBt method presents a reliable and more economical alternative, provided reaction conditions are optimized to favor amine coupling over side reactions. Finally, conversion to the acyl chloride remains a potent, albeit harsher, option for the most challenging amine partners. By understanding the mechanisms and following these detailed protocols, researchers can effectively synthesize the desired amide products from this electron-deficient building block.

References

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]

-

Lundgren, R. J., et al. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

Larnaud, F., et al. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(8), 1968-1971. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

AERU. (n.d.). 3-trifluoromethylbenzoic acid. Retrieved from [Link]

-

Sharma, A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1083-1093. Retrieved from [Link]

-

Leograndis, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1935-1941. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Inhibitor Research Hub. (2024). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

-

Dunne, T. S., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(19), 7230-7238. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. hepatochem.com [hepatochem.com]

- 6. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 9. bachem.com [bachem.com]

- 10. peptidebridge.com [peptidebridge.com]

- 11. researchgate.net [researchgate.net]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. Carbodiimide - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Scale-Up of 3-(Trifluoromethylsulfonyl)benzoic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-(trifluoromethylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and outline robust protocols to ensure a safe, efficient, and scalable process.

Section 1: Synthesis Pathway Overview

The most common and scalable approach to synthesizing this compound involves a two-step sequence:

-

Trifluoromethylthiolation: Introduction of a trifluoromethylthio (-SCF₃) group onto a suitable benzoic acid precursor.

-

Oxidation: Conversion of the resulting trifluoromethyl sulfide to the corresponding trifluoromethyl sulfone.

This pathway is favored due to the availability of starting materials and the relatively robust nature of the reactions. However, control over each step is critical for overall success.

Plausible Synthetic Route

A common precursor is 3-mercaptobenzoic acid. The reaction proceeds as follows:

-

Step 1: Trifluoromethylthiolation of 3-Mercaptobenzoic Acid. The thiol is reacted with an electrophilic trifluoromethylating reagent to form 3-((trifluoromethyl)thio)benzoic acid.

-

Step 2: Oxidation. The sulfide intermediate is then oxidized using a strong oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to yield the final this compound.

This process is visualized in the workflow below.

Caption: General two-step synthesis pathway for this compound.

Section 2: Critical Process Parameters & Scale-Up Considerations

Transitioning from a lab-scale flask to a multi-liter reactor introduces significant challenges related to mass and heat transfer. Careful control of the following parameters is essential for a successful scale-up.

| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-100+ kg) | Rationale & Key Challenges |

| Temperature Control | Easily managed with ice baths or heating mantles. | Requires jacketed reactors with efficient heat transfer fluids. | The oxidation step is highly exothermic. Poor heat dissipation can lead to runaway reactions, thermal degradation of the product, and formation of impurities.[1] |

| Reagent Addition Rate | Typically rapid, via pipette or dropping funnel. | Slow, controlled addition via dosing pumps is critical. | Slow addition prevents localized "hot spots" and allows the cooling system to manage the heat generated during the exothermic oxidation.[2] |

| Mixing Efficiency | Magnetic stir bars are usually sufficient. | Requires overhead mechanical stirrers (e.g., impeller, turbine) to ensure homogeneity. | Inadequate mixing can lead to poor mass transfer, resulting in incomplete reactions, localized overheating, and inconsistent product quality. |

| Solvent Selection | Wide range of solvents may be used. | Choice is restricted by safety (flash point), environmental regulations, cost, and ease of recovery. | Solvents like trifluoroacetic acid (TFA) can be effective activators for oxidation but are corrosive and expensive at scale. |

| Work-up & Isolation | Chromatography, solvent extraction with separatory funnels. | Crystallization, filtration (e.g., Nutsche filter-dryer), and centrifugation are preferred. | Chromatography is generally not economically viable for large-scale purification. Developing a robust crystallization protocol is key to achieving high purity.[3] |

| Safety Containment | Fume hood. | Closed-system, glass-lined, or stainless steel reactors are mandatory. | Reagents like trifluoromethanesulfonic acid (a potential side-product or related reagent) are superacids and highly corrosive.[4] Proper containment is non-negotiable. |

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the biggest safety concern when scaling up this reaction?

A: The primary safety concern is managing the exotherm during the oxidation of the sulfide to the sulfone. This reaction releases a significant amount of heat. On a large scale, if this heat is not removed efficiently, the reaction temperature can rise uncontrollably, leading to solvent boiling, pressure buildup, and potentially a runaway reaction.[2] Always use a reactor with a calibrated and sufficiently powerful cooling system, and ensure slow, controlled addition of the oxidizing agent.

Q2: Why is my final product purity low after scale-up, even though it was >99% in the lab?

A: Purity issues on scale-up often trace back to inefficient heat and mass transfer. In a large reactor, localized overheating can cause thermal degradation of the product or starting materials.[1] Inefficient mixing can lead to pockets of unreacted starting material or partially oxidized intermediates (sulfoxides). It is also possible that impurities present in lower-grade, bulk starting materials become significant at a larger scale.

Q3: Can I use a different oxidizing agent than hydrogen peroxide?

A: Yes, other oxidizing agents can be used. Meta-chloroperoxybenzoic acid (m-CPBA) is effective, as are systems like potassium permanganate or sodium periodate.[5][6] However, for industrial scale, 30-50% hydrogen peroxide is often preferred due to its low cost, high atom economy (the only byproduct is water), and relative safety when handled correctly. The choice will depend on a cost-benefit analysis, safety review, and waste disposal considerations.

Q4: My reaction seems to stall and is incomplete. What is the likely cause?

A: Incomplete conversion is often due to poor mixing, incorrect stoichiometry, or deactivation of the reagents. On a large scale, ensure your stirring is sufficient to keep all solids suspended and the mixture homogenous. Verify the activity of your oxidizing agent, as solutions like hydrogen peroxide can degrade over time. Finally, ensure that the temperature is maintained within the optimal range for the reaction; if it's too low, the reaction rate may be impractically slow.

Section 4: Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of the Final Sulfone Product

-

Symptom: The isolated yield of this compound is significantly lower than expected.

-

Potential Causes & Corrective Actions:

-

Incomplete Oxidation: The reaction may have stopped at the sulfoxide intermediate.

-

Diagnosis: Check the reaction mixture by HPLC or TLC. The presence of a major peak/spot corresponding to the sulfoxide confirms this issue.

-

Solution: Increase the equivalents of the oxidizing agent, extend the reaction time, or slightly increase the temperature while carefully monitoring the exotherm. Ensure your oxidizing agent has not degraded.

-

-

Product Degradation: The product may be sensitive to high temperatures.

-

Diagnosis: Analyze the crude product for degradation byproducts. Discoloration (darkening) of the reaction mixture can be an indicator.

-

Solution: Improve the cooling efficiency of the reactor. Reduce the addition rate of the oxidant to better control the internal temperature.[1]

-

-

Poor Yield in Thiolation Step: The initial sulfide-forming reaction may be inefficient.

-

Diagnosis: Isolate and quantify the sulfide intermediate before proceeding to the oxidation.

-

Solution: Re-evaluate the conditions for Step 1. This may involve screening different bases, solvents, or trifluoromethylating agents.

-

-

Caption: Troubleshooting workflow for diagnosing the cause of low product yield.

Problem 2: Formation of Significant Byproducts

-

Symptom: HPLC analysis shows one or more significant impurity peaks in the final product.

-

Potential Causes & Corrective Actions:

-

Over-oxidation: The benzoic acid ring or other functional groups may be susceptible to oxidation under harsh conditions.

-

Diagnosis: Characterize the byproduct (e.g., by LC-MS) to identify its structure. Look for evidence of hydroxylation on the aromatic ring.

-

Solution: Use a more selective oxidizing agent or milder reaction conditions (lower temperature, fewer equivalents of oxidant). The use of trifluoroacetic acid (TFA) as a solvent can sometimes increase selectivity by deactivating the system towards over-oxidation.

-

-

Disulfide Formation: The starting thiol can be oxidized to form a disulfide byproduct.

-

Diagnosis: This is primarily a problem originating before or during Step 1. The disulfide will have a molecular weight roughly double that of the starting thiol.

-

Solution: Ensure the reaction vessel is properly purged with an inert gas (nitrogen or argon) before adding reagents to prevent air oxidation. Add the trifluoromethylating agent before any reagents that might promote oxidation.

-

-

Section 5: Experimental Protocols

Protocol 5.1: Scale-Up Synthesis of this compound

Safety Notice: This procedure involves highly reactive and corrosive chemicals. It must be performed in a suitable, well-ventilated chemical reactor by trained personnel wearing appropriate personal protective equipment (PPE), including an acid-resistant lab coat, a face shield, safety goggles, and heavy-duty chemical-resistant gloves.[4]

Equipment:

-

100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and a baffled jacket connected to a chiller/heater unit.

-

Calibrated dosing pump for liquid addition.

Step 1: Synthesis of 3-((Trifluoromethyl)thio)benzoic Acid

-

Inerting the Reactor: Purge the 100 L reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

-

Charging Reagents: Charge the reactor with 3-mercaptobenzoic acid (5.0 kg, 32.4 mol) and a suitable solvent such as acetonitrile (40 L).

-

Cooling: Cool the reactor contents to 0-5 °C with vigorous stirring.

-

Reagent Addition: Slowly add a solution of the electrophilic trifluoromethylating agent (e.g., Umemoto's or Togni's reagent, 1.1 equivalents) in acetonitrile (10 L) over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by HPLC.

-

Quenching: Slowly add the reaction mixture to a separate vessel containing 50 L of cold water.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide intermediate.

Step 2: Oxidation to this compound

-

Charging the Reactor: Charge the crude sulfide intermediate into the clean, inerted 100 L reactor. Add trifluoroacetic acid (TFA) (25 L) as the solvent.

-

Cooling: Cool the solution to 0-5 °C with efficient stirring.

-

Oxidant Addition: Using the dosing pump, add 35% hydrogen peroxide (H₂O₂) (3.5 L, ~3 equivalents) dropwise over 4-6 hours. CRITICAL: Monitor the internal temperature closely. The addition rate must be adjusted to ensure the temperature never exceeds 15 °C.[2]

-

Reaction: After the addition is complete, stir the mixture at 5-10 °C for an additional 2-4 hours, monitoring by HPLC until all the sulfoxide intermediate is consumed.

-

Work-up: Slowly quench the reaction by adding it to a stirred solution of sodium sulfite in water until a negative peroxide test is achieved.

-

Crystallization: The product should precipitate from the aqueous mixture. Cool the slurry to 0-5 °C and stir for 2 hours to maximize crystallization.

-

Isolation & Drying: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water until the washings are neutral. Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 5.2: HPLC Monitoring Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Elution Order: 3-Mercaptobenzoic Acid -> this compound -> 3-((Trifluoromethyl)thio)benzoic Acid.

Section 6: Safety & Handling

All operations must be conducted under a comprehensive risk assessment.

-

Trifluoromethanesulfonic Acid and Derivatives: These are strong acids and highly corrosive. They cause severe skin burns and eye damage upon contact.[7][8] Inhalation of mists can cause severe respiratory tract irritation.[4]

-

Handling: Always handle in a well-ventilated fume hood or closed reactor system. Wear appropriate PPE, including a face shield and acid-resistant gloves (neoprene or Viton). Have an emergency shower and eyewash station immediately accessible.

-